N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
CAS No.: 1774898-46-2
VCID: VC2734914
Molecular Formula: C13H18F3N3
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is a synthetic organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and roles in medicinal chemistry. Molecular Formula and WeightSynthesis and PreparationThe synthesis of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves the reaction of a suitable pyridine derivative with a piperidine precursor. The specific synthetic route may vary depending on the availability of starting materials and the desired yield. Common methods involve nucleophilic substitution or coupling reactions. Biological and Pharmacological ActivitiesWhile specific biological activities of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. Pyridine derivatives, in general, are known for their anticancer, anti-inflammatory, and analgesic properties . The trifluoromethyl group often enhances lipophilicity, which can improve bioavailability and membrane permeability. Applications and UsesThis compound is primarily used as a research chemical or intermediate in pharmaceutical synthesis. Its potential applications could include drug development, particularly in areas where pyridine derivatives have shown efficacy. Safety and HandlingAs with many organic compounds, handling N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine requires caution. It should be stored in a well-ventilated area, away from heat sources and incompatible substances. Personal protective equipment (PPE) should be worn when handling this compound. |
---|---|
CAS No. | 1774898-46-2 |
Product Name | N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine |
Molecular Formula | C13H18F3N3 |
Molecular Weight | 273.3 g/mol |
IUPAC Name | N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine |
Standard InChI | InChI=1S/C13H18F3N3/c1-18(2)10-5-7-19(8-6-10)11-3-4-12(17-9-11)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |
Standard InChIKey | SFIAUVWESKZPND-UHFFFAOYSA-N |
SMILES | CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES | CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
PubChem Compound | 86811011 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume